N~5~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
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Overview
Description
N~5~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thieno[2,3-c]pyrazole core, which is a fused ring system containing both sulfur and nitrogen atoms. The compound also features a trifluoromethyl group, which is known for its electron-withdrawing properties, and a carboxamide group, which is a common functional group in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Thieno[2,3-c]pyrazole Core: This step involves the cyclization of a suitable precursor containing both sulfur and nitrogen atoms. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate. The reaction conditions typically involve the use of a strong base and a suitable solvent.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate compound with an amine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of N5-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE may involve the use of continuous flow reactors to improve the efficiency and scalability of the synthesis. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can also enhance the overall yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~5~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the sulfur atom in the thieno[2,3-c]pyrazole core.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. The reduction typically targets the carboxamide group, converting it to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); various solvents and temperatures.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
N~5~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to modulate specific molecular pathways makes it a potential candidate for the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N5-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the carboxamide group can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
N~5~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but lacks the trifluoromethyl group, which affects its chemical and biological properties.
This compound: This compound has a different substitution pattern on the phenyl ring, which can influence its reactivity and biological activity.
The unique combination of the thieno[2,3-c]pyrazole core, trifluoromethyl group, and carboxamide group in N5-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE makes it a distinct and valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[1-(1-methylpyrazol-3-yl)ethyl]-1-phenyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N5OS/c1-11(14-8-9-26(2)24-14)23-17(28)15-10-13-16(19(20,21)22)25-27(18(13)29-15)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVBFQUSVIVEOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)C)NC(=O)C2=CC3=C(S2)N(N=C3C(F)(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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